2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol, also known as (3-propan-2-yl-2H-1,4-benzodioxin-3-yl)methanol, is a chemical compound with potential applications in medicinal chemistry and biological research. Its unique structure comprises a benzodioxin moiety attached to a propanol group, making it a subject of interest in various scientific fields.
This compound can be synthesized through various chemical methods involving the cyclization of catechol derivatives and isopropyl alcohol. It is often studied for its pharmacological properties and potential therapeutic applications.
The compound belongs to the class of benzodioxins, which are characterized by a fused dioxole and benzene ring structure. It is classified as an alcohol due to the presence of the hydroxyl (-OH) group.
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol typically involves the cyclization of catechol with isopropyl alcohol in the presence of an acid catalyst. This reaction leads to the formation of the benzodioxin ring system. The intermediate product can then be further reacted to introduce the methanol group.
The molecular formula for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol is C12H16O3, with a molecular weight of 208.25 g/mol. The compound features a unique arrangement that includes:
| Property | Value |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | (3-propan-2-yl-2H-1,4-benzodioxin-3-yl)methanol |
| InChI | InChI=1S/C12H16O3/c1-9(2)12(7-13)8-14-10... |
| Canonical SMILES | CC(C)C1(COC2=CC=CC=C2O1)CO |
The compound can participate in various chemical reactions:
The reactivity of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol allows for modifications that can enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol involves interactions with specific molecular targets such as enzymes or receptors. The compound's binding affinity is influenced by:
These interactions may modulate enzyme activity or influence metabolic pathways.
The compound exhibits typical properties associated with alcohols and aromatic compounds:
Key chemical properties include:
The applications of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol span several fields:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: